cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a para-iodophenyl ketone group attached to the cyclohexane ring via a cis-configuration. Its molecular formula is C₁₅H₁₇IO₃, with a molecular weight of 372.2 g/mol and a purity ≥95% . The compound is primarily used in pharmaceutical research, though specific biological activities remain underexplored in the provided evidence. Its structural uniqueness lies in the iodophenyl group, which confers distinct electronic and steric properties compared to halogenated analogs.
Properties
IUPAC Name |
4-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-7-5-11(6-8-13)14(17)9-10-1-3-12(4-2-10)15(18)19/h5-8,10,12H,1-4,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWLQUZPADJNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Attachment of the oxoethyl group: The iodophenyl intermediate is then reacted with an oxoethyl group through a Friedel-Crafts acylation reaction.
Cyclohexane ring formation: The resulting product is subjected to a cyclization reaction to form the cyclohexane ring.
Introduction of the carboxylic acid group: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Halogen Type and Position
cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS 736136-34-8)
- Structure : Methoxy group (-OCH₃) replaces iodine at the para position.
- Impact : The methoxy group is electron-donating, reducing electrophilicity compared to the electron-withdrawing iodine. This may alter solubility and metabolic stability .
- Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies.
trans-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS 735275-84-0)
- Structure : Bromine at the meta position; trans-configuration.
- Impact : Bromine’s lower atomic radius and electronegativity compared to iodine reduce steric hindrance and polarizability. The trans-configuration may lead to different binding affinities in biological targets .
CIS-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- Structure : Bromine at the ortho position; cis-configuration.
Stereochemical Comparisons: Cis vs. Trans Isomers
Evidence from hydroxycyclohexanecarboxylic acid analogs (e.g., cis- vs. trans-4-hydroxycyclohexane-1-carboxylic acid) demonstrates that stereochemistry significantly affects physicochemical properties:
- Acidity : cis-4-hydroxy isomer (pKa = 4.815) vs. trans-isomer (pKa = 4.836) .
- Bioavailability : Cis-configuration may enhance membrane permeability due to reduced hydrogen-bonding capacity.
For the target compound, the cis-arrangement of the iodophenyl-oxoethyl group likely influences crystal packing, solubility, and interactions with biological targets compared to trans-analogs like trans-4-[2-(4-iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid .
Functional Group Modifications
CIS-4-(2-ETHYLBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 735270-02-7)
- Structure : Ethylbenzoyl group replaces iodophenyl-oxoethyl.
- Impact: The non-halogenated, hydrophobic ethyl group may improve lipid solubility but reduce electrophilic reactivity, affecting target engagement .
CIS-4-(4-CYANOBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 735269-97-3)
- Structure: Cyanobenzoate group introduces a strong electron-withdrawing nitrile.
- Impact : Enhanced metabolic resistance compared to iodine but may increase toxicity risks .
Biological Activity
Cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17IO3 and a molecular weight of 372.2 g/mol. Its structure features a cyclohexane ring with a carboxylic acid group and an iodophenyl moiety, making it significant in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound's unique structural features contribute to its biological activity. The presence of the iodophenyl group is believed to enhance its interaction with various biological targets, while the cyclohexane ring provides a stable framework for further modifications.
| Property | Value |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| Boiling Point | ~480.3 °C |
| Density | ~1.565 g/cm³ |
Biological Activity
Research indicates that derivatives of this compound exhibit notable biological activities, particularly as potential inhibitors of angiotensin-converting enzyme (ACE). ACE plays a crucial role in regulating blood pressure, making these compounds promising candidates for antihypertensive therapies.
The inhibition of ACE by this compound may occur through competitive binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism can lead to decreased blood pressure and reduced strain on the cardiovascular system.
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- ACE Inhibition Study : A study conducted on various derivatives showed that specific modifications to the iodophenyl group significantly enhanced ACE inhibition, suggesting that structural optimization could yield more effective antihypertensive agents.
- Pharmacological Profiling : Another investigation focused on the pharmacokinetics and pharmacodynamics of this compound in vivo, revealing favorable absorption rates and bioavailability, which are critical for therapeutic efficacy.
- Toxicological Assessment : Toxicological evaluations indicated that while the compound exhibits promising biological activity, further studies are necessary to assess its safety profile in long-term use.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | Similar cyclohexane structure with different iodophenyl substitution | Different biological activity due to iodine position |
| Cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid | Another positional isomer with similar functional groups | Varying interaction profiles based on substitution pattern |
| 4-Iodobenzoic acid | A simpler structure without cyclohexane | Used as a coupling agent in various organic reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
